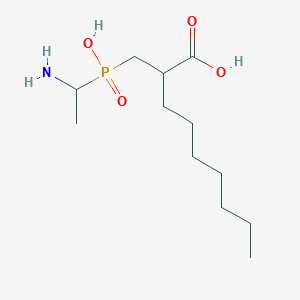
Heptyl phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl phosphinate, also known as this compound, is a useful research compound. Its molecular formula is C12H26NO4P and its molecular weight is 279.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Heptyl phosphinate is utilized as a versatile reagent in organic synthesis. Its ability to act as a phosphonylating agent allows for the introduction of phosphonate groups into organic molecules, which can enhance biological activity or modify physical properties.
Case Study: Synthesis of Phosphonylated Compounds
Recent studies have demonstrated the efficacy of this compound in synthesizing novel phosphonylated compounds. For instance, it has been shown to facilitate the production of N-acyl homoserine lactone analogues, which are important in bacterial communication and biofilm formation. The reaction yields were reported to be significant, indicating its effectiveness as a synthetic tool in medicinal chemistry .
Environmental Applications
This compound has been explored for its potential herbicidal properties. Research indicates that variations in the alkyl chain length of phosphonyl compounds can significantly affect their herbicidal activity.
Herbicidal Activity Assessment
In a comparative study, this compound derivatives exhibited varying degrees of herbicidal activity against specific plant species. The structure-activity relationship revealed that longer alkyl chains generally enhance herbicidal efficacy, with heptyl derivatives showing promising results . The IC50 values were determined, demonstrating that certain this compound compounds could serve as effective herbicides with lower toxicity profiles compared to traditional herbicides.
Nuclear Chemistry
This compound is also being investigated for its application as an extractant in nuclear chemistry, particularly in the reprocessing of spent nuclear fuels.
Case Study: Th-based Fuel Reprocessing
A notable application is the use of di-1-methyl heptyl methyl phosphonate (DMHMP) as an extractant for thorium-based spent fuels. This compound has demonstrated high selectivity and efficiency in extracting valuable actinides from complex mixtures, making it a promising candidate for future nuclear waste management strategies . The extraction process was optimized to maximize yield while minimizing environmental impact.
Summary Table of Applications
| Application Area | Compound Used | Key Findings |
|---|---|---|
| Organic Synthesis | This compound | Effective for synthesizing N-acyl homoserine lactones |
| Environmental Science | This compound Derivatives | Significant herbicidal activity with varying IC50 values |
| Nuclear Chemistry | Di-1-methyl Heptyl Methyl Phosphonate | High efficiency in thorium fuel reprocessing |
Eigenschaften
CAS-Nummer |
113592-29-3 |
|---|---|
Molekularformel |
C12H26NO4P |
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
2-[[1-aminoethyl(hydroxy)phosphoryl]methyl]nonanoic acid |
InChI |
InChI=1S/C12H26NO4P/c1-3-4-5-6-7-8-11(12(14)15)9-18(16,17)10(2)13/h10-11H,3-9,13H2,1-2H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
YPILDURZUUKHOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CP(=O)(C(C)N)O)C(=O)O |
Kanonische SMILES |
CCCCCCCC(CP(=O)(C(C)N)O)C(=O)O |
Synonyme |
(1-aminoethyl)(2-carboxy-1-octyl)phosphinic acid heptyl phosphinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















